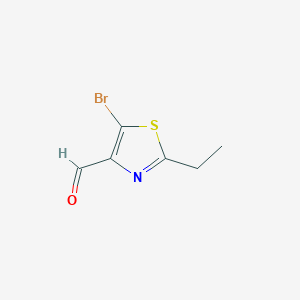

5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-bromo-2-ethyl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNOS/c1-2-5-8-4(3-9)6(7)10-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHYBPCAFHDADB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde typically involves the reaction of thiazole derivatives with brominating agents. One common method involves the bromination of 2-ethylthiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position. The resulting intermediate is then subjected to formylation to introduce the aldehyde group at the 4-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

Substitution: Various substituted thiazole derivatives.

Oxidation: 5-Bromo-2-ethyl-1,3-thiazole-4-carboxylic acid.

Reduction: 5-Bromo-2-ethyl-1,3-thiazole-4-methanol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde has been investigated for its antimicrobial properties. Thiazole derivatives are known for their ability to inhibit the growth of various pathogenic microorganisms. In studies, compounds containing thiazole rings have shown significant antibacterial and antifungal activity, making them potential candidates for developing new antibiotics .

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit cytotoxic effects against different cancer cell lines. For instance, some studies have demonstrated that derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents . The structure of this compound allows it to interact with specific biological targets involved in cancer progression.

Material Science

Polymer Modification

The compound can be incorporated into polymer matrices to enhance their properties. The introduction of thiazole groups can improve thermal stability and mechanical strength of polymers. This modification is particularly useful in developing materials for high-performance applications.

Sensors and Probes

Due to its reactive aldehyde group, this compound can be utilized in the synthesis of chemical sensors. These sensors can detect biological molecules or environmental pollutants through specific interactions with the thiazole moiety.

Biological Research

Biological Probes

In biological research, thiazole derivatives serve as probes for tracking and labeling biomolecules within cells. The unique chemical properties of this compound allow it to bind selectively to certain proteins or nucleic acids, facilitating studies on cellular processes and disease mechanisms.

Antiviral Activity

Emerging studies suggest that thiazole derivatives may possess antiviral properties. The structural features of this compound enable it to interfere with viral replication processes, making it a candidate for further investigation as an antiviral drug.

Summary Table of Applications

| Application Area | Description | Potential Outcomes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer activity | New antibiotics and anticancer agents |

| Material Science | Polymer modification and sensor development | Enhanced material properties |

| Biological Research | Use as probes for tracking biomolecules and antiviral activity | Insights into cellular processes and disease |

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives, including this compound. The compounds were tested against various cancer cell lines, showing promising cytotoxic effects with IC50 values indicating significant potential for development into therapeutic agents .

Case Study 2: Antimicrobial Properties

A research article highlighted the synthesis of several thiazole derivatives and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study found that compounds similar to this compound exhibited strong antibacterial activity, suggesting their use in formulating new antimicrobial drugs .

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

2-Methyl-1,3-thiazole-4-carbaldehyde

- Structure : Methyl group at position 2, aldehyde at position 3.

- Molecular Formula: C₅H₅NOS.

- Key Differences: Replacement of bromine and ethyl groups with methyl reduces steric bulk and electronic effects.

2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde

- Structure : 4-Bromophenyl substituent at position 2, aldehyde at position 4.

- Molecular Formula: C₁₀H₇BrNOS.

- Key Differences : The aromatic bromophenyl group introduces π-π stacking capabilities and significantly increases molecular weight (278.19 g/mol vs. 220.09 g/mol for the target compound). This modification likely enhances lipophilicity (logP) and may influence receptor-binding profiles in medicinal chemistry applications .

2-Bromo-4-methyl-1,3-thiazole-5-carboxylic Acid

- Structure : Bromine at position 2, methyl at position 4, carboxylic acid at position 5.

- Molecular Formula: C₅H₄BrNO₂S.

- The shifted bromine position alters electronic distribution within the thiazole ring .

Halogen and Alkyl Substitution Patterns

5-Bromo-2-(difluoromethyl)thiazole

- Structure : Difluoromethyl group at position 2, bromine at position 5.

- Molecular Formula : C₄H₃BrF₂NS.

- Key Differences : The difluoromethyl group introduces strong electron-withdrawing effects and metabolic stability, which are advantageous in drug design. However, the absence of an aldehyde limits its utility in condensation reactions .

4-Ethylthiazole-2-carbaldehyde

- Structure : Ethyl group at position 4, aldehyde at position 2.

- Molecular Formula: C₆H₈NOS.

- Key Differences : The transposed ethyl and aldehyde groups alter the molecule’s dipole moment and steric accessibility. This positional isomerism could lead to divergent reactivity in nucleophilic addition reactions .

Physicochemical and Functional Comparisons

Biological Activity

5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the various aspects of its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by data tables and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 219.09 g/mol. The compound features a thiazole ring, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. A study reported that thiazole compounds showed effective inhibition against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 1.56 |

| Pseudomonas aeruginosa | 12.5 |

| Bacillus subtilis | 3.12 |

These results suggest that this compound could be developed into a potent antimicrobial agent, especially against Gram-negative bacteria .

Antitumor Activity

The compound's potential as an antitumor agent has also been investigated. Thiazole derivatives are known for their cytotoxic effects on various cancer cell lines. For example:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human glioblastoma U251 | 10 |

| Human melanoma WM793 | 15 |

| Jurkat T-cell leukemia | 12 |

In vitro studies have shown that the presence of specific substituents on the thiazole ring enhances cytotoxicity. The structure–activity relationship (SAR) analysis indicates that electron-donating groups at certain positions can significantly improve the compound's efficacy against cancer cells .

The biological activity of thiazole derivatives like this compound is often attributed to their ability to interact with cellular targets involved in proliferation and survival signaling pathways. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating Bcl-2 family proteins and other apoptotic regulators .

Case Studies and Research Findings

Several studies have highlighted the broad spectrum of biological activities exhibited by thiazole derivatives:

- Antifungal Activity : Thiazoles have shown significant antifungal properties against species such as Candida albicans and Cryptococcus neoformans. The presence of hydrophobic chains linked to the thiazole moiety enhances antifungal efficacy .

- Antiprotozoal Effects : Compounds related to thiazoles have demonstrated promising activity against protozoan parasites like Leishmania and Trypanosoma, indicating their potential in treating parasitic infections .

- Anti-inflammatory Properties : Some thiazole derivatives have been reported to possess anti-inflammatory effects, contributing to their therapeutic potential in various inflammatory conditions .

Q & A

Q. Advanced Research Focus

- Molecular docking (AutoDock/Vina) : Screens interactions with targets (e.g., bacterial enzymes). For benzothiazole analogs, docking into Staphylococcus aureus dihydrofolate reductase revealed hydrogen bonding with Thr121 and hydrophobic interactions with Leu55 .

- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns).

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity .

How can regioselectivity challenges in modifying the thiazole ring of this compound be addressed?

Q. Advanced Research Focus

- Directing groups : Introduce temporary substituents (e.g., methoxy) to steer electrophilic attacks to specific positions.

- Transition-metal catalysis : Pd-mediated cross-couplings (Suzuki, Heck) exploit bromo as a leaving group for C–C bond formation. For example, ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate undergoes Suzuki coupling with aryl boronic acids at the 2-position .

- Protecting strategies : Protect the aldehyde as an acetal to prevent side reactions during ring functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.